![molecular formula C18H19N3O5S B601319 Cefprozil Impurity 5 CAS No. 1000980-59-5](/img/structure/B601319.png)
Cefprozil Impurity 5
Overview
Description
Cefprozil Impurity 5 is an impurity of cefprozil . Its IUPAC name is (6R,7R)-7- [ [ (2R)-2-amino-2- (4-hydroxyphenyl)acetyl]amino]-8-oxo-3- [ (Z)-prop-1-enyl]-5-thia-1-azabicyclo [4.2.0]oct-3-ene-2-carboxylic acid .
Synthesis Analysis
The synthesis of cefprozil involves the condensation of the acid chloride of p-hydroxy phenyl glycine or mixed anhydride of Dane salt with 7-amino-3- (propen-1-yl)-3- cephem-4-carboxylic acid (7-APCA) . A process impurity, ethoxycarbonylcefprozil, formed in the synthesis of cefprozil was controlled with the addition of a catalytic amount of methanesulfonic acid .Molecular Structure Analysis
The molecular formula of Cefprozil Impurity 5 is C18H19N3O5S . The molecular weight is 389.43 . The InChI key is XVODGAGODXWUEH-OAYHDYIPSA-N .Scientific Research Applications
Antibiotic Research
Cefprozil is a second-generation semi-synthetic cephalosporin with a broad spectrum of antimicrobial activity . The study of its impurities, such as Cefprozil Impurity 5, can contribute to the understanding of its synthesis, degradation, and stability, which are crucial for the development and quality control of this antibiotic.
Pharmaceutical Formulation Development
Impurities can affect the stability and effectiveness of pharmaceutical formulations. Therefore, studying Cefprozil Impurity 5 can help in the development of new formulations of Cefprozil, such as granules, to improve medication adherence .
Bioequivalence Studies
The presence of impurities can potentially influence the bioavailability of a drug. Therefore, Cefprozil Impurity 5 can be important in bioequivalence studies, which aim to compare the bioavailability of different formulations of Cefprozil .
Analytical Chemistry
Cefprozil Impurity 5 can be used as a reference standard in analytical methods, such as liquid chromatography, to analyze the quality of Cefprozil samples . It can help in the identification and quantification of this impurity in the samples.
Process Optimization
Regulatory Compliance
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODGAGODXWUEH-OAYHDYIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000980-59-5 | |
Record name | (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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